molecular formula C16H16Cl2N2O B14512894 N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N'-phenylurea CAS No. 63447-20-1

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N'-phenylurea

Katalognummer: B14512894
CAS-Nummer: 63447-20-1
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: WDEVCONQCSVZCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a phenylurea moiety substituted with dichloro and trimethyl groups on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea typically involves the reaction of 3,5-dichloro-2,4,6-trimethylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,5-dichloro-2,4,6-trimethylphenyl)methylamine
  • 1-(3,5-dichloro-2,4,6-trimethylphenyl)ethan-1-amine
  • Ethyl 9-(3,5-dichloro-2,4,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Uniqueness

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea is unique due to its specific substitution pattern and the presence of both dichloro and trimethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

63447-20-1

Molekularformel

C16H16Cl2N2O

Molekulargewicht

323.2 g/mol

IUPAC-Name

1-(3,5-dichloro-2,4,6-trimethylphenyl)-3-phenylurea

InChI

InChI=1S/C16H16Cl2N2O/c1-9-13(17)10(2)15(11(3)14(9)18)20-16(21)19-12-7-5-4-6-8-12/h4-8H,1-3H3,(H2,19,20,21)

InChI-Schlüssel

WDEVCONQCSVZCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)C)NC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.